N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
Description
N'-(2-Furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide (CAS: 866040-19-9) is a heterocyclic carbohydrazide derivative with the molecular formula C₁₈H₁₃N₃O₄ and a molecular weight of 335.32 g/mol . Its structure features:
- A benzofuran core (a fused benzene and furan ring).
- A 3-(1H-pyrrol-1-yl) substituent on the benzofuran ring.
- A carbohydrazide group (-CONHNH-) linked to a 2-furylcarbonyl moiety.
This compound belongs to a class of bioactive molecules where the carbohydrazide (-CONHNH-) group often serves as a pharmacophore, enabling interactions with biological targets such as enzymes or DNA .
Structure
3D Structure
Properties
IUPAC Name |
N'-(furan-2-carbonyl)-3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17(14-8-5-11-24-14)19-20-18(23)16-15(21-9-3-4-10-21)12-6-1-2-7-13(12)25-16/h1-11H,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXRHDAIELEMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NNC(=O)C3=CC=CO3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139471 | |
| Record name | 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid 2-(2-furanylcarbonyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866040-19-9 | |
| Record name | 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid 2-(2-furanylcarbonyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866040-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid 2-(2-furanylcarbonyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the pyrrole and furan rings through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N’-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
N’-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their differentiating features:
Key Observations:
Core Heterocycle: The target compound’s benzofuran core is shared with compounds in and , while analogues in and use pyrazole or thiophene cores. Benzofuran derivatives generally exhibit enhanced π-π stacking interactions compared to thiophene or pyrazole analogues . The 3-(1H-pyrrol-1-yl) group in the target compound is rare; most analogues (e.g., ) have bulkier substituents like quinoline or cyclohexylsulfanylmethyl.
Carbohydrazide Modifications :
- The 2-furylcarbonyl group in the target compound is distinct from the 2-oxoindole in or 4-methylbenzoyl in . The furyl group may enhance solubility due to its polar oxygen atom .
Physicochemical Properties
*Estimated using similar benzofuran derivatives .
Key Observations:
Biological Activity
N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 284.28 g/mol. Its structure includes a benzofuran moiety, which is known for various biological activities.
1. Anti-inflammatory Activity
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds containing the benzofuran nucleus have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A related study demonstrated that specific derivatives reduced NF-κB activity significantly in macrophage cells, suggesting potential therapeutic applications in chronic inflammatory diseases .
2. Antimicrobial Activity
Benzofuran derivatives, including those similar to this compound, have been evaluated for their antimicrobial properties. In vitro studies reported that certain benzofuran compounds exhibited promising activity against Mycobacterium tuberculosis and various fungal strains. For instance, compounds with specific substitutions on the benzofuran ring showed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against M. tuberculosis .
3. Anticancer Activity
The anticancer potential of benzofuran derivatives has been widely studied. In vitro assays revealed that certain derivatives could inhibit the proliferation of cancer cell lines such as HeLa and MDA-MB-231 with IC50 values in the nanomolar range. The introduction of functional groups at specific positions on the benzofuran scaffold significantly enhanced their cytotoxic effects against various cancer types .
Case Study 1: Anti-inflammatory Effects
A study involving a series of synthesized benzofuran derivatives demonstrated their ability to inhibit COX-2 enzyme activity effectively. The most potent derivative showed an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising alternative for managing inflammation-related disorders .
Case Study 2: Antimicrobial Efficacy
In another investigation, a set of benzofuran derivatives was synthesized and tested against multiple bacterial strains. The results indicated that compounds with hydroxyl substitutions exhibited superior antibacterial activity compared to unsubstituted analogs, highlighting the importance of structural modifications in enhancing efficacy .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide and its derivatives?
- Methodological Answer : The compound is synthesized via condensation of 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with substituted isatins in ethanol under reflux (12–14 hours) with glacial acetic acid as a catalyst. Reaction progress is monitored via TLC. Post-reaction, the product is filtered, washed, dried, and recrystallized from ethanol .
Q. How is structural confirmation performed for this class of carbohydrazide derivatives?
- Methodological Answer : Characterization employs:
- IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
- NMR spectroscopy : ¹H/¹³C-NMR for aromatic proton environments and carbon backbone analysis (e.g., δ 13.66 ppm for amide N–H) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 443 [M+1] for derivative 2a) confirm molecular weights .
Q. What in vitro assays are used to evaluate antimicrobial and antitubercular activity?
- Methodological Answer :
- Antibacterial : Agar well diffusion against pathogens like E. coli and S. typhimurium at 25 mg/mL .
- Antifungal : Poison food technique for fungi (e.g., A. flavus), with % inhibition calculated at 50 µg/mL .
- Antitubercular : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, reporting MIC values (e.g., 12.5 µg/mL for compound 2a) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for antitubercular activity in derivatives?
- Methodological Answer : Compare substituent effects using MIC data. For example:
- Fluorine at position 8 (compound 2b) enhances activity (MIC = 25 µg/mL vs. 12.5 µg/mL for unsubstituted 2a) due to increased lipophilicity .
- Chlorine in isatin derivatives (e.g., 3b) reduces potency (MIC = 50 µg/mL), suggesting steric hindrance .
- Table 1 : SAR Summary for Key Derivatives
| Compound | Substituent | MIC (µg/mL) |
|---|---|---|
| 2a | None | 12.5 |
| 2b | 8-F | 25 |
| 3b | 5-Cl | 50 |
Q. How can contradictions in biological activity data be resolved (e.g., inconsistent MIC values across assays)?
- Methodological Answer :
- Statistical validation : Ensure P < 0.05 for significance (e.g., compound 5a showed 3.8±0.3 mm inhibition zone vs. streptomycin control) .
- Dose-dependency checks : Confirm linear response (e.g., antifungal activity increased from 25 to 50 µg/mL for compound 6a) .
- Control standardization : Use reference drugs (streptomycin/fluconazole) to normalize inter-assay variability .
Q. What computational methods predict pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET prediction : ACD/Lab software evaluates parameters like bioavailability (% absorption = 65–80% for derivatives) and toxicity (e.g., hepatotoxicity alerts via structural alerts) .
- Docking studies : Molecular modeling against M. tuberculosis targets (e.g., enoyl-ACP reductase) to rationalize MIC trends .
Data Contradiction Analysis
Q. Why do some derivatives show higher antifungal than antibacterial activity?
- Methodological Answer :
- Mechanistic divergence : Antifungal activity (e.g., 53–57% inhibition for 2b/6a) may target ergosterol biosynthesis, while antibacterial effects rely on membrane disruption .
- Lipophilicity : Fluorine/thiophene substituents enhance fungal membrane penetration but reduce bacterial target affinity .
Experimental Design Considerations
Q. How to optimize reaction yields during synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
